

# Application Notes and Protocols for NP-1815-PX Sodium in Cell Culture

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## Compound of Interest

Compound Name: NP-1815-PX sodium

Cat. No.: B15584981

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## Introduction

**NP-1815-PX sodium** is a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R), an ATP-gated ion channel.[1][2][3] P2X4R is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and smooth muscle contraction.[1][3] As a selective antagonist, **NP-1815-PX sodium** is a valuable tool for investigating the role of P2X4R in these processes and for exploring its therapeutic potential. These application notes provide detailed protocols for the use of **NP-1815-PX sodium** in cell culture experiments.

## Mechanism of Action

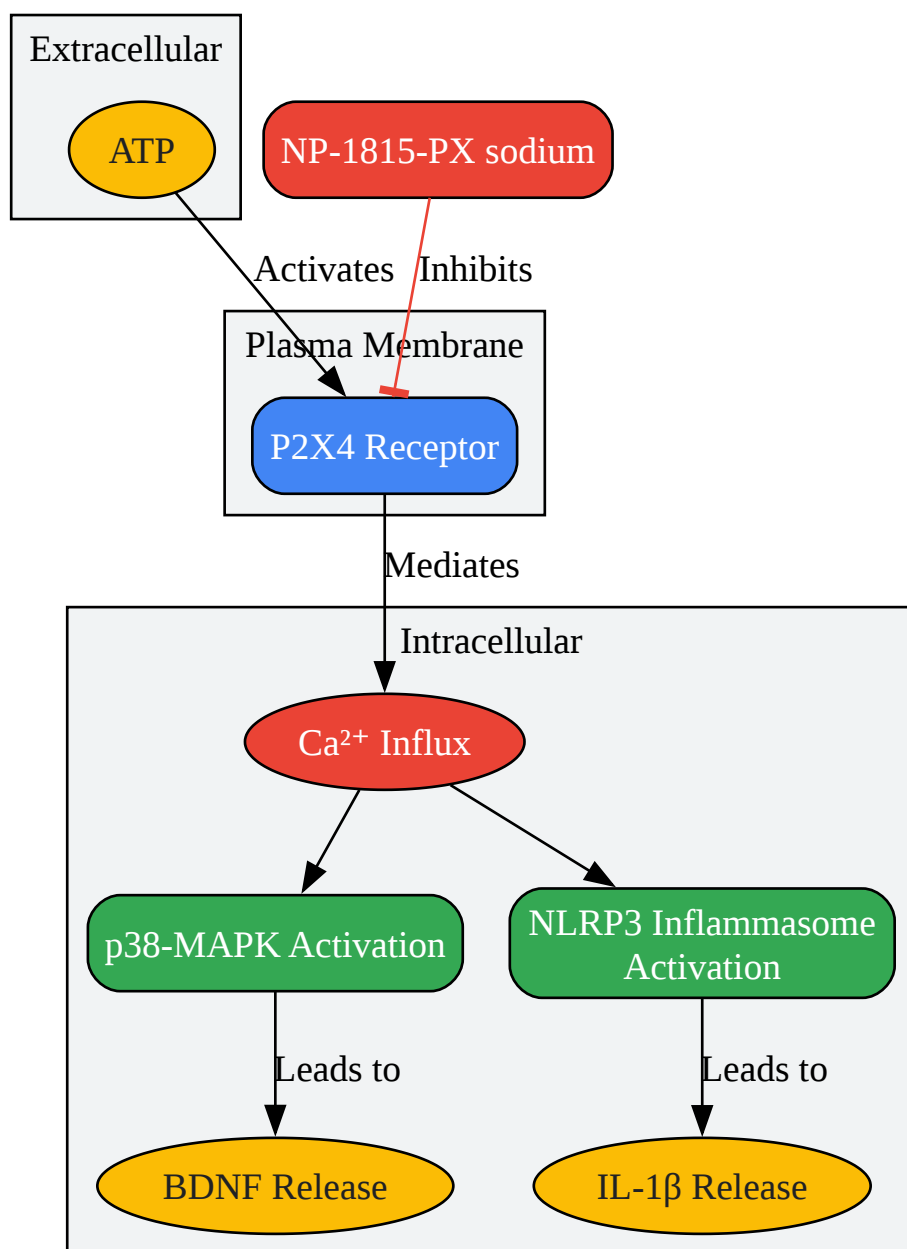
**NP-1815-PX sodium** exerts its effects by binding to the P2X4 receptor and inhibiting the influx of cations, primarily calcium ( $\text{Ca}^{2+}$ ), that is normally triggered by the binding of extracellular ATP.[2][4] This blockade of P2X4R-mediated  $\text{Ca}^{2+}$  signaling disrupts downstream cellular events. Key signaling pathways affected by **NP-1815-PX sodium** include the p38 mitogen-activated protein kinase (p38-MAPK) pathway and the NLRP3 inflammasome pathway.[5][6] By inhibiting these pathways, **NP-1815-PX sodium** can modulate inflammatory responses, such as the release of pro-inflammatory cytokines like IL-1 $\beta$ . [6]

## Data Presentation

## Quantitative Data Summary

Parameter	Cell Line	Value	Reference
IC50 (hP2X4R-mediated [Ca2+]i increase)	hP2X4R-1321N1	0.26 $\mu$ M	[2]
Selectivity (IC50)	hP2X1R, rP2X3R, hP2X2/3R, hP2X7R	>30 $\mu$ M	[2]
hP2X2R	7.3 $\mu$ M	[2]	
Effective Concentration (inhibition of ATP-induced [Ca2+]i increase)	Primary cultured microglial cells	0.3 - 1 $\mu$ M	[4]
Effective Concentration (inhibition of IL-1 $\beta$ release)	THP-1 cells	10 $\mu$ M	[7]

## Signaling Pathways



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## Experimental Protocols

### Protocol 1: Inhibition of ATP-induced Calcium Influx in Microglia

This protocol describes how to assess the inhibitory effect of **NP-1815-PX sodium** on ATP-gated Ca<sup>2+</sup> entry in primary microglial cells using a fluorescent Ca<sup>2+</sup> indicator.

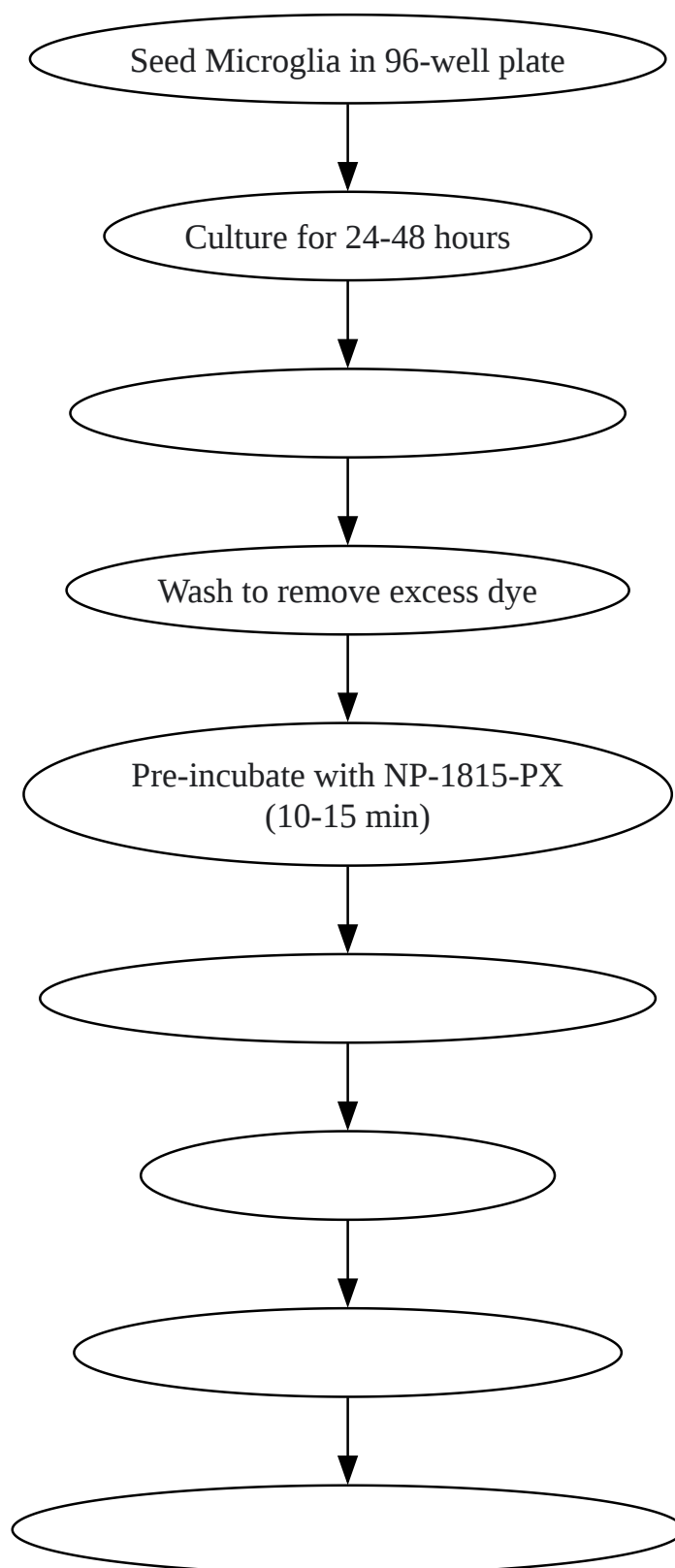
#### Materials:

- Primary microglial cells
- Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
- **NP-1815-PX sodium**
- DMSO (for stock solution)
- ATP solution
- Fluorescent Ca<sup>2+</sup> indicator (e.g., Fura-2 AM)
- Balanced salt solution (BSS)
- Plates suitable for fluorescence imaging (e.g., 96-well black, clear bottom)
- Fluorescence plate reader or microscope

#### Procedure:

- Cell Seeding:
  - Seed primary microglia in a 96-well imaging plate at a density of  $5 \times 10^4$  cells/well.
  - Allow cells to adhere and grow for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Preparation of Compounds:
  - Prepare a 10 mM stock solution of **NP-1815-PX sodium** in DMSO. Store at -20°C or -80°C.
  - Prepare a stock solution of ATP in sterile water.
  - On the day of the experiment, prepare working solutions of **NP-1815-PX sodium** and ATP in BSS. A typical final concentration range for NP-1815-PX is 0.1 µM to 10 µM.
- Loading with Ca<sup>2+</sup> Indicator:

- Prepare a loading solution of Fura-2 AM in BSS (e.g., 5  $\mu$ M).
- Remove the culture medium from the cells and wash once with BSS.
- Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
- Wash the cells twice with BSS to remove excess dye.
- Treatment with NP-1815-PX:
  - Add the working solutions of **NP-1815-PX sodium** to the respective wells. Include a vehicle control (BSS with the same percentage of DMSO as the highest NP-1815-PX concentration).
  - Pre-incubate the cells with NP-1815-PX for 10-15 minutes at room temperature.[\[4\]](#)
- Measurement of Ca<sup>2+</sup> Influx:
  - Measure the baseline fluorescence using a plate reader or microscope.
  - Add the ATP solution to all wells to stimulate the P2X<sub>4</sub> receptors. A typical final concentration of ATP is 10-50  $\mu$ M.[\[4\]](#)
  - Immediately begin recording the fluorescence signal for several minutes to capture the Ca<sup>2+</sup> influx.
- Data Analysis:
  - Calculate the change in fluorescence intensity or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) to determine the intracellular Ca<sup>2+</sup> concentration.
  - Compare the ATP-induced Ca<sup>2+</sup> response in NP-1815-PX-treated cells to the vehicle-treated control cells.
  - Plot a dose-response curve to determine the IC<sub>50</sub> of NP-1815-PX.



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## Protocol 2: Inhibition of NLRP3 Inflammasome Activation in THP-1 Cells

This protocol details the use of **NP-1815-PX sodium** to inhibit NLRP3 inflammasome activation in the human monocytic cell line THP-1, followed by the measurement of IL-1 $\beta$  release.

### Materials:

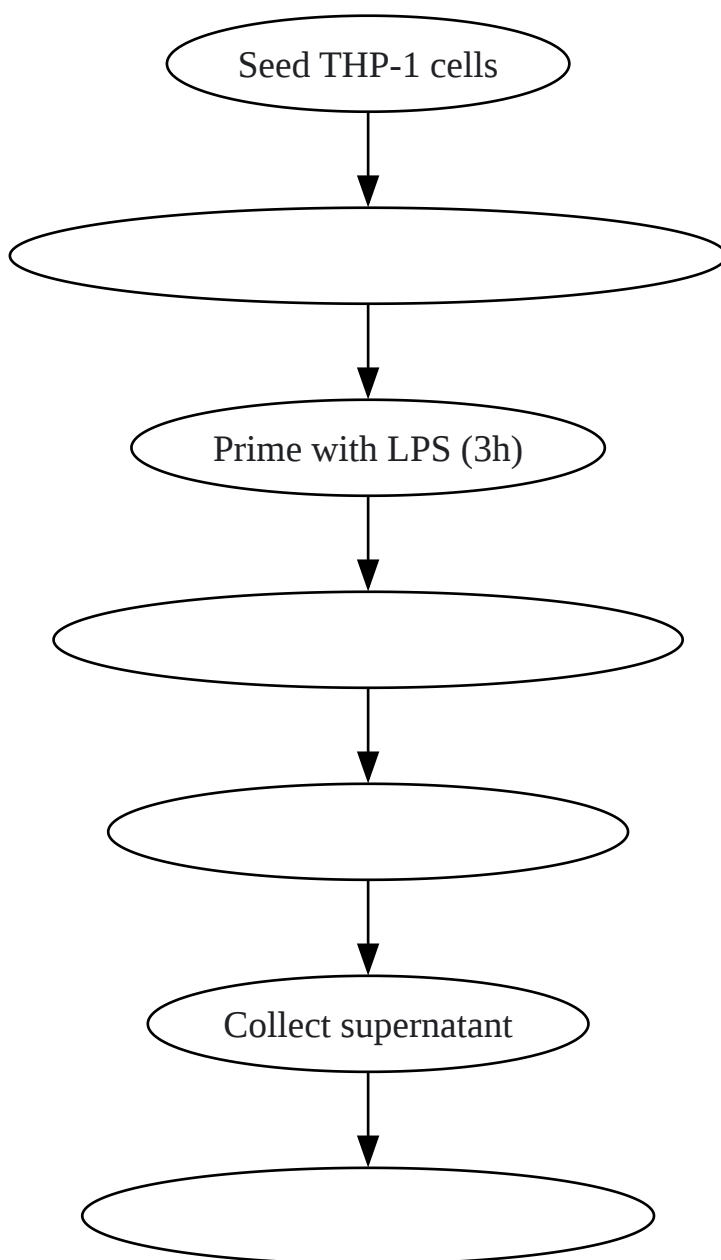
- THP-1 cells
- RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for differentiation
- Lipopolysaccharide (LPS) for priming
- **NP-1815-PX sodium**
- DMSO
- ATP solution
- 96-well cell culture plates
- Human IL-1 $\beta$  ELISA kit

### Procedure:

- Differentiation of THP-1 Cells:
  - Seed THP-1 cells in a 96-well plate at a density of  $0.5 \times 10^6$  cells/mL.
  - Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into a macrophage-like phenotype.
  - Incubate for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Priming of Differentiated THP-1 Cells:

- Carefully remove the PMA-containing medium and replace it with fresh, serum-free medium.
- Add LPS to a final concentration of 1 µg/mL to prime the inflammasome.
- Incubate for 3 hours at 37°C.
- Treatment with NP-1815-PX:
  - Prepare working solutions of **NP-1815-PX sodium** in serum-free medium.
  - Add the NP-1815-PX solutions to the primed cells. Include a vehicle control.
  - Incubate for 1 hour at 37°C.
- Activation of NLRP3 Inflammasome:
  - Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome.
  - Incubate for 1 hour at 37°C.
- Sample Collection:
  - Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
  - Carefully collect the supernatant for IL-1β measurement.
- Measurement of IL-1β Release:
  - Quantify the concentration of IL-1β in the collected supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.
- Data Analysis:
  - Compare the amount of IL-1β released from NP-1815-PX-treated cells to the vehicle-treated controls.
  - Generate a dose-response curve to evaluate the inhibitory effect of NP-1815-PX on IL-1β secretion.





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## Storage and Handling

- Solid Form: Store at -20°C for long-term storage.
- Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.<sup>[1]</sup> Avoid repeated freeze-thaw cycles.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell types and experimental setups. Always follow standard laboratory safety procedures.

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